molecular formula C16H18FNO2S B14931110 N-(4-fluorobenzyl)-2,4,5-trimethylbenzenesulfonamide

N-(4-fluorobenzyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B14931110
M. Wt: 307.4 g/mol
InChI Key: SZDJCWVSAUYDFV-UHFFFAOYSA-N
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Description

N-(4-FLUOROBENZYL)-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE is an organic compound that belongs to the class of sulfonamides This compound features a benzene ring substituted with a fluorobenzyl group and three methyl groups, along with a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROBENZYL)-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE typically involves the reaction of 4-fluorobenzylamine with 2,4,5-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROBENZYL)-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-FLUOROBENZYL)-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-FLUOROBENZYL)-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function. The fluorobenzyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-FLUOROBENZYL)-2,4,5-TRIMETHYL-1-BENZENESULFONAMIDE is unique due to the combination of its fluorobenzyl and trimethylbenzene moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H18FNO2S

Molecular Weight

307.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2,4,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C16H18FNO2S/c1-11-8-13(3)16(9-12(11)2)21(19,20)18-10-14-4-6-15(17)7-5-14/h4-9,18H,10H2,1-3H3

InChI Key

SZDJCWVSAUYDFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=C(C=C2)F)C

Origin of Product

United States

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